2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide" is a complex molecule that appears to be related to various synthesized acetamide derivatives with potential biological activities. Although the exact compound is not described in the provided papers, the papers do discuss similar thiazolidine and thiazole derivatives with anti-inflammatory and antioxidant properties , as well as methods for synthesizing related compounds .
Synthesis Analysis
The synthesis of related compounds involves the cyclocondensation of specific hydrazides with thiolactic acid , and the preparation of pyrrolo[2,1-b]thiazole derivatives through refluxing with POCl3 followed by amination with primary aliphatic amines . These methods suggest that the synthesis of the compound may also involve multi-step reactions including cyclocondensation and amination to introduce the thiazole and pyrimidoindole moieties.
Molecular Structure Analysis
The molecular structure of the compound likely features a pyrimido[5,4-b]indole core, substituted with a methoxyphenyl group and linked to a thiazole ring via a thioacetamide linkage. This structure is inferred to be complex, with multiple rings and functional groups that could contribute to its biological activity. The presence of thiazolidine and thiazole rings in related compounds suggests that these moieties are significant for the compound's potential interactions with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, the related compounds exhibit reactivity typical of thiazolidines and thiazoles, such as the ability to undergo cyclocondensation and amination . These reactions are crucial for the synthesis of the compound and may also play a role in its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly mentioned in the provided papers. However, based on the properties of similar compounds, it can be hypothesized that the compound may possess good solubility in organic solvents due to the presence of the methoxy group and may exhibit significant antioxidant and anti-inflammatory activities . The presence of multiple hydrogen bond donors and acceptors in the molecule suggests potential for strong intermolecular interactions, which could influence its bioavailability and reactivity.
Scientific Research Applications
Synthesis and Biological Activities
A study by Debnath and Ganguly (2015) involved the synthesis of a series of compounds, including those similar to the requested chemical, which were evaluated for their antibacterial and antifungal activities. Some of these compounds showed promising results against pathogenic microorganisms, indicating potential applications in developing antimicrobial agents (Debnath & Ganguly, 2015).
Havrylyuk et al. (2013) synthesized derivatives that exhibited selective inhibition of leukemia cell lines, demonstrating potential anticancer applications. One derivative showed high activity against the Tacaribe TRVL 11 573 virus strain, suggesting antiviral capabilities as well (Havrylyuk et al., 2013).
Ertas et al. (2022) reported on compounds with a 4-methoxyphenyl group that showed strong inhibitory activity on the COX-2 enzyme, indicating potential anti-inflammatory applications. Specifically, one derivative exhibited higher selectivity for COX-2, highlighting its therapeutic potential in inflammation-related conditions (Ertas et al., 2022).
Antimicrobial and Antioxidant Properties
Research by Wardkhan et al. (2008) on thiazole derivatives, including structures similar to the queried compound, showed in vitro antimicrobial activity against various bacterial and fungal strains. This suggests the compound's relevance in developing new antimicrobial agents (Wardkhan et al., 2008).
Saravanan et al. (2010) synthesized novel thiazole derivatives that exhibited significant antibacterial and antifungal activities. Among these, specific derivatives were identified with high antimicrobial efficacy, pointing towards their potential in antimicrobial drug development (Saravanan et al., 2010).
Future Directions
properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S2/c1-30-14-8-6-13(7-9-14)27-20(29)19-18(15-4-2-3-5-16(15)24-19)26-22(27)32-12-17(28)25-21-23-10-11-31-21/h2-11,24H,12H2,1H3,(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHUNDMJQBZANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.